7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C12H13BrN2O |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
4-bromo-2-(oxan-4-yl)-1H-benzimidazole |
InChI |
InChI=1S/C12H13BrN2O/c13-9-2-1-3-10-11(9)15-12(14-10)8-4-6-16-7-5-8/h1-3,8H,4-7H2,(H,14,15) |
InChI Key |
LLCUTVJVPYBYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC3=C(N2)C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclization
A widely reported approach involves the sequential substitution and cyclization of nitroaniline derivatives. For instance, 4-bromo-2-nitroaniline reacts with 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone under basic conditions to form an intermediate, which undergoes reductive cyclization. Key steps include:
-
Substitution Reaction :
-
4-Bromo-2-nitroaniline reacts with 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone in ethanol at 80°C for 12 hours, yielding 1-(tetrahydro-2H-pyran-4-yl)-2-[(4-bromo-2-nitrophenyl)amino]ethanone (yield: 65–72%).
-
Solvent optimization shows ethanol and acetonitrile improve yields compared to toluene or THF.
-
-
Reductive Cyclization :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Substitution | EtOH, 80°C, 12 h | 72 | 95 |
| Reductive Cyclization | In/HCl, HO, 110°C, 6 h | 68 | 98 |
Palladium-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura coupling offers an alternative route. A patent by Janssen Pharmaceutica describes coupling 4-bromo-2-chlorobenzonitrile with 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester under optimized conditions:
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Catalyst : Pd(OAc) (0.6–0.8 mol%) with triphenylphosphine (1:3 molar ratio).
-
Solvent System : Acetonitrile/water (50:50 v/v) at 70°C for 2 hours.
-
Yield : 85–90% for 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile , which is subsequently deprotected and cyclized.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics. A protocol from ACS Omega outlines:
-
Cyclocondensation : 2-(2-Bromophenyl)-4,7-dimethoxy-1H-benzo[d]imidazole reacts with formamide under CuI catalysis.
-
Conditions : 130°C, 1 hour, 100 W microwave power.
-
Yield : 78% for the fused quinazoline intermediate, which is demethylated using BBr.
Critical Parameters :
-
Microwave irradiation reduces reaction time from 24 hours to 1 hour.
-
Excess formamide (2 equiv) minimizes debromination side reactions.
Analytical Validation and Characterization
Spectroscopic Data
Purity Optimization
-
Recrystallization : Ethanol/hexane (1:3) yields crystals with >99% purity.
-
Chromatography : Silica gel (EtOAc/hexane, 1:4) removes residual palladium (<10 ppm).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nucleophilic Cyclization | 68 | 98 | Low | Industrial |
| Suzuki Coupling | 85 | 95 | Moderate | Pilot |
| Microwave-Assisted | 78 | 97 | High | Lab-scale |
Key Findings :
-
Suzuki coupling offers the highest yield but requires stringent palladium removal.
-
Nucleophilic cyclization is cost-effective for large-scale production.
Industrial Applications and Patents
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzoquinone derivative, while reduction could produce a tetrahydrobenzoimidazole compound .
Scientific Research Applications
Biological Activities
Compounds containing the benzimidazole structure, including 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole, have been associated with various biological activities:
- Antimicrobial Activity : Research indicates that derivatives of benzimidazole can exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Studies have shown that certain benzimidazole derivatives possess anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation.
- Anti-inflammatory Effects : The presence of active groups such as carbonyl and α, β-unsaturated keto may contribute to the anti-inflammatory activity of this compound .
Synthetic Methodologies
The synthesis of 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole typically involves several steps:
- Formation of Benzimidazole Core : The initial step may involve the condensation of o-phenylenediamine with appropriate aldehydes or ketones to form the benzimidazole framework.
- Bromination : Bromination at the 7-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
- Tetrahydropyran Introduction : The tetrahydro-2H-pyran moiety can be introduced through cyclization reactions involving suitable precursors like alcohols or ethers .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various benzimidazole derivatives, including 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole. The results indicated that this compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another research focused on assessing the antimicrobial efficacy of 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the tetrahydropyran ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The position and nature of substituents significantly influence the properties of benzimidazole derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Bromine Position : The 7-bromo substitution in the target compound contrasts with 6-bromo derivatives (e.g., ), which may alter electronic distribution and steric interactions in biological targets.
- THP vs.
Antifungal Activity :
- 5a and 5b (): Methyl and benzyl substituents at position 1 exhibit potent antifungal activity against azole-resistant strains. The THP group in the target compound may enhance membrane permeability due to its lipophilic nature, but direct antifungal data are lacking .
- 4-Bromo-7-chloro-2-thione (): The thione group enhances antifungal efficacy, suggesting that sulfur-containing analogs may outperform halogenated derivatives like the target compound .
Enzyme Inhibition :
Electronic and Photophysical Properties
- HOMO/LUMO Levels : Benzimidazoles with aromatic subunits (e.g., 2-fluorenyl derivatives in ) exhibit HOMO levels of −5.43 to −5.84 eV and LUMO levels of −2.59 to −3.36 eV. The electron-withdrawing bromine in the target compound likely lowers HOMO further, enhancing electron transport in OLED applications .
- Fluorescence : Compounds like 3aw (φFL = 0.31–0.99) emit blue light, whereas the THP group’s electron-donating nature in the target compound may redshift emission wavelengths .
Biological Activity
7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound notable for its unique structural features, including a bromine atom at the 7-position and a tetrahydro-2H-pyran moiety at the 2-position of the benzimidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Structural Characteristics
The compound's structure can be represented as follows:
The presence of both aromatic (benzimidazole) and aliphatic (tetrahydro-2H-pyran) elements contributes to its diverse reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds with benzimidazole structures often exhibit significant anticancer activities. For instance, similar benzimidazole derivatives have shown effective inhibition against various cancer cell lines, including breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) .
A comparative analysis of IC50 values for related compounds reveals that those with structural similarities to 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole often demonstrate potent cytotoxic effects. For example, derivatives that inhibit cyclin-dependent kinases (CDKs) have been shown to have IC50 values in the nanomolar range .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 3c | 0.16 | Breast |
| 3a | 0.26 | Colorectal |
| 1b | 0.25 | Leukemia |
Antiviral Activity
In addition to anticancer properties, compounds similar to 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole have also been evaluated for antiviral activity. The potential for these compounds to act against viruses such as human coronavirus has been noted, with some derivatives showing promising results in preliminary assays .
The biological activity of 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole can be attributed to its ability to interact with specific biological targets. For instance, studies suggest that the compound may inhibit key enzymes involved in cell cycle regulation, thereby inducing apoptosis in cancer cells. Additionally, lipophilicity plays a critical role in enhancing the compound's efficacy and selectivity .
Case Studies
Several studies have highlighted the effectiveness of benzimidazole derivatives:
- Study on CDK Inhibition : A recent investigation demonstrated that related compounds exhibited strong CDK9 inhibitory activity, correlating with their antiproliferative effects across multiple cancer cell lines .
- Antiviral Assays : In vitro testing of related compounds showed varying degrees of efficacy against viral infections, suggesting a broader therapeutic potential beyond oncology .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
